8-キノリノールカルボン酸

概要

説明

8-Quinolinecarboxylic acid is a tridentate chelating agent . It is used as a herbicide and its removal from aqueous solution using sodium montmorillonite, acidic montmorillonite, and organo-acidic montmorillonite has been reported .

Synthesis Analysis

8-Quinolinecarboxylic acid may be used in the synthesis of novel oxorhenium (V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives . It can also be used in the synthesis of chiral 1,2,3,4-tetrahydroquinolinyl-oxazoline compounds, which are used as ligands for Ru-catalyzed asymmetric transfer hydrogenation of ketones .Molecular Structure Analysis

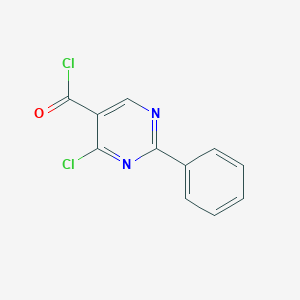

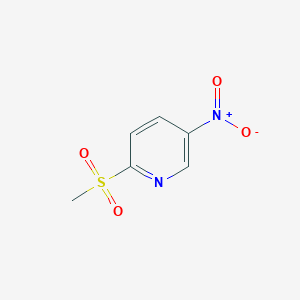

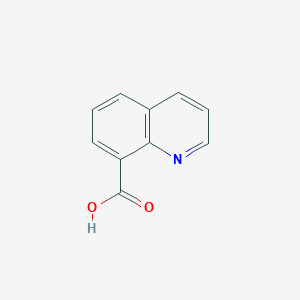

The molecular formula of 8-Quinolinecarboxylic acid is C10H7NO2 . The molecular weight is 173.17 . The InChI key is QRDZFPUVLYEQTA-UHFFFAOYSA-N .Chemical Reactions Analysis

8-Quinolinecarboxylic acid reacts with 2-aminophenol to form a benzoxazole derivative . This derivative can undergo fluorescence quenching in water, making it a viable candidate for developing a probe for detecting water in aprotic organic solvents .Physical And Chemical Properties Analysis

8-Quinolinecarboxylic acid is a solid at 20°C . It has a density of 1.3±0.1 g/cm3 . The boiling point is 386.5±15.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C .科学的研究の応用

新規オキソレニウム(V)錯体の合成

8-キノリノールカルボン酸は、キノリンおよびイソキノリンカルボン酸誘導体を組み込んだ新規オキソレニウム(V)錯体の合成に使用されます。 これらの錯体は、医薬品化学やイメージングを含むさまざまな分野で潜在的な用途があります .

不斉水素移動反応のための配位子

この化合物は、キラルな1,2,3,4-テトラヒドロキノリニルオキサゾリン化合物の合成にも使用されます。 これらは、医薬品の製造において重要なプロセスである、ケトンのルテニウム触媒による不斉水素移動反応のための配位子として役立ちます .

クロマトグラフィーおよび質量分析

クロマトグラフィーまたは質量分析では、8-キノリノールカルボン酸は、サンプル操作や効率的で効果的な分析に必要な測定装置の一部として役割を果たす可能性があります .

除草剤除去

8-キノリノールカルボン酸は、さまざまな形態のモンモリロナイトを使用して水溶液からの除去について研究されています。 このアプリケーションは、除草剤で汚染された水の無毒化のために環境科学において非常に重要です .

作用機序

Target of Action

8-Quinolinecarboxylic acid, also known as Quinoline-8-carboxylic acid, is a compound that has been reported to have various biological and pharmaceutical activities . It is a class of highly selective auxin herbicides that effectively controls important dicotyledonous weeds . The primary targets of 8-Quinolinecarboxylic acid are the 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered to be promising therapeutic biotargets for various human diseases .

Mode of Action

The action mechanism of 8-Quinolinecarboxylic acid involves the interference with nucleic acid synthesis . This affects the DNA regulation during the RNA formation by depression of a gene or activation of RNA polymerase, simply affecting RNA message to proteins . It is also reported to be an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Biochemical Pathways

The biochemical pathways affected by 8-Quinolinecarboxylic acid are primarily related to the synthesis of nucleic acids and the function of 2OG-dependent enzymes . By interfering with these pathways, 8-Quinolinecarboxylic acid can influence a wide range of biological processes, including gene expression and metabolic reactions.

Result of Action

The molecular and cellular effects of 8-Quinolinecarboxylic acid’s action are largely related to its interference with nucleic acid synthesis and the function of 2OG-dependent enzymes . This can lead to changes in gene expression and metabolic processes, potentially resulting in various biological and pharmaceutical effects.

Action Environment

The action, efficacy, and stability of 8-Quinolinecarboxylic acid can be influenced by various environmental factors. For example, it has been reported that the amount of 8-Quinolinecarboxylic acid adsorbed increased at lower pH, reaching a maximum at pH 2 . .

Safety and Hazards

8-Quinolinecarboxylic acid is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

将来の方向性

8-Quinolinecarboxylic acid is a typical persistent organic pollutant . Because of its persistence, low volatility, bioaccumulation potential, and high toxicity, it is a major environmental issue, drawing much scientific and public attention . Future research may focus on finding more efficient ways to remove this pollutant from the environment.

生化学分析

Biochemical Properties

The biochemical properties of 8-Quinolinecarboxylic acid are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of chiral 1,2,3,4-tetrahydroquinolinyl-oxazoline compounds, which are used as ligands for Ru-catalyzed asymmetric transfer hydrogenation of ketones .

Cellular Effects

The cellular effects of 8-Quinolinecarboxylic acid are not well-documented. It is known that the compound can influence cell function. For example, it has been used in the synthesis of chiral quinolinyl-oxazoline compounds, which are used as ligands for Cu (II) catalyzed asymmetric cyclopropanation .

Molecular Mechanism

It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperature and pressure .

Dosage Effects in Animal Models

It is known that the compound can be used in the synthesis of novel oxorhenium(V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives .

Metabolic Pathways

It is known that the compound can be used in the synthesis of novel oxorhenium(V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives .

Transport and Distribution

It is known that the compound can be used in the synthesis of novel oxorhenium(V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives .

Subcellular Localization

It is known that the compound can be used in the synthesis of novel oxorhenium(V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives .

特性

IUPAC Name |

quinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDZFPUVLYEQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235334 | |

| Record name | 8-Quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86-59-9 | |

| Record name | 8-Quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-QUINOLINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XW75TFD94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。